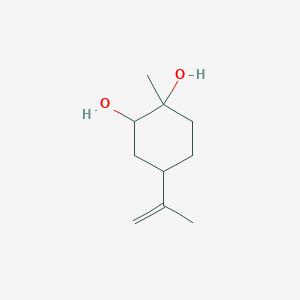

p-Menth-8-en-1,2-diol

Übersicht

Beschreibung

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- (CHDM) is a cyclohexane-based diol compound that is used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low vapor pressure. CHDM is a versatile compound that has a wide range of applications, including in the synthesis of various compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Enzymatische Transformationen

Die Verbindung wird im enzymatischen System von Bakterien, Pilzen und Insekten verwendet, um kleine Moleküle wie Monoterpene umzuwandeln . Der wichtigste Vorteil dieser Art von Reaktion ist die Möglichkeit, Derivate zu erhalten, die mit Standardmethoden der organischen Synthese nicht oder nur sehr teuer zu erhalten sind .

Biotransformationsprodukte

Als Ergebnis der Biotransformation wurden zwei Produkte erhalten, d. h. p-Menth-1-en-7,8-diol (26,7 %) und 8-Hydroxy-p-menth-1-en-7-säure (57,6 %). Die Analyse der Ergebnisse zeigte, dass der C-7-Kohlenstoff im ersten Schritt hydroxyliert wurde, gefolgt von der Oxidation des primären Alkohols zu Säure im nächsten Schritt .

Mückenabwehrmittel

p-Menthan-3,8-diol (PMD) löst langsam den synthetischen Goldstandard für Mückenabwehrmittel, N,N-Diethyl-m-toluamid (DEET), ab, da PMD natürlich ist und als sicherer gilt, während es gleichzeitig eine ausgezeichnete Abwehraktivität zeigt .

Thermodynamische Analyse

Die Dehydrierung von 1,2-Cyclohexandiol (CHD) trägt zur effektiven Nutzung nicht nur von fossilen Derivaten, sondern auch von vicinalen Diolen und Polyolen aus nachhaltigen, biomassagewonnenen Ressourcen bei. Eine thermodynamische Analyse der CHD-Dehydrierung wurde mit Dichtefunktionaltheorie (DFT)-Berechnungen unter Verwendung von Gaussian 09 durchgeführt .

Dehydrierungsprodukte

Das Ergebnis zeigt, dass CHD in Abhängigkeit vom Dehydrierungsgrad in 2-Hydroxycyclohexanon (HCO), 2-Hydroxy-2-cyclohexen-1-on (HCEO) und Brenzcatechin umgewandelt werden kann. HCO und HCEO sind die stabilen Produkte der primären und sekundären Dehydrierung .

Katalysatoren in der Dehydrierung

Experimentell wurden Cu/MgO-Katalysatoren unter Verwendung von Glucose als Reduktionsmittel hergestellt und durch SEM, TEM, XRD, XPS, TPR, BET und ICP charakterisiert. Darüber hinaus wurde ihre katalytische Leistung in Bezug auf die sauerstoff-freie Dehydrierung von CHD untersucht .

Wirkmechanismus

Target of Action

p-Menth-8-ene-1,2-diol, also known as 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-, is a natural product that is used in research related to life sciences

Mode of Action

It is known that the compound undergoes biotransformation in the enzymatic system of bacteria, fungi, and insects . The process involves the action of alcohol oxidizing enzymes (alcohol oxidases or alcohol dehydrogenases) and aldehyde dehydrogenase .

Biochemical Pathways

The biochemical pathways affected by p-Menth-8-ene-1,2-diol involve the transformation of monoterpenes in the enzymatic system of microorganisms and insects . The compound undergoes hydroxylation at the C-7 carbon in the first step, followed by the oxidation of the primary alcohol to acid in the next step . This process results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid .

Result of Action

The compound’s transformation results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid , which may have their own biological activities.

Action Environment

The action of p-Menth-8-ene-1,2-diol can be influenced by environmental factors. For instance, the enzymatic system of bacteria, fungi, and insects, which plays a crucial role in the compound’s transformation, can be affected by various environmental conditions . .

Biochemische Analyse

Biochemical Properties

The enzymatic system of bacteria, fungi, and insects can transform small molecules like monoterpenes . The transformation of p-Menth-8-ene-1,2-diol results in two products, i.e., p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .

Cellular Effects

It is known that monoterpenes, the group of compounds to which p-Menth-8-ene-1,2-diol belongs, have comprehensive actions in plants and are used in food, pharmaceutical, cosmetic, or agricultural products . They are located mainly in specialized types of storage tissues like glandular capitate trichomes .

Molecular Mechanism

It is known that the compound undergoes enzymatic reactions based on enzymes alone or whole microorganisms . These reactions enable obtaining products with a specific structure and purity .

Metabolic Pathways

It is known that the compound undergoes enzymatic reactions, possibly involving various enzymes or cofactors .

Eigenschaften

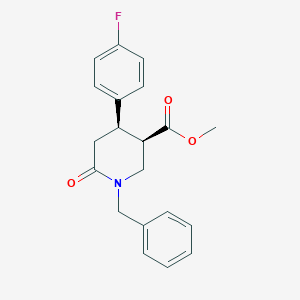

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWTZTZWGWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862795 | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Cool minty aroma | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1946-00-5, 38630-75-0 | |

| Record name | Limonene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

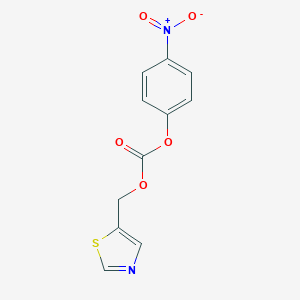

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)